molecular formula C25H18FN3O3 B2807532 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene CAS No. 866345-16-6

5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene

Cat. No.: B2807532
CAS No.: 866345-16-6
M. Wt: 427.435
InChI Key: WTBAACBDNSJQMC-UHFFFAOYSA-N
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Description

The compound 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene is a polycyclic heteroaromatic molecule featuring a fused tetracyclic core with oxygen and nitrogen heteroatoms. Its structure includes a 4-fluorophenyl substituent at position 5 and a 3-methoxyphenylmethyl group at position 7. The presence of fluorine and methoxy groups may enhance bioavailability and modulate electronic properties, influencing binding affinity and metabolic stability .

Properties

IUPAC Name

5-(4-fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O3/c1-30-18-4-2-3-15(9-18)12-29-13-20-24(16-5-7-17(26)8-6-16)27-28-25(20)19-10-22-23(11-21(19)29)32-14-31-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBAACBDNSJQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23F N4O2. The structure features a tetracyclic framework with multiple functional groups that may influence its biological activity.

Structural Features

  • Fluorophenyl Group : The presence of a fluorine atom may enhance lipophilicity and alter the electronic properties of the molecule.
  • Methoxyphenyl Group : This moiety could contribute to potential interactions with biological targets due to its electron-donating properties.
  • Tricyclic Core : The unique tricyclic structure allows for diverse interactions with enzymes and receptors.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydropyridophthlazinones have been shown to inhibit poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents.

Case Study: PARP Inhibition

In a study involving a derivative of the compound under discussion, it was found that it exhibited potent inhibition against PARP1 and PARP2 with Ki values of 1.2 nM and 0.87 nM respectively . Furthermore, it demonstrated an EC50 value of 0.3 nM in inhibiting proliferation in BRCA1 mutant cancer cells, suggesting a promising therapeutic avenue for treating specific breast cancers.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Heterocycles containing similar motifs have been reported to possess antibacterial and antifungal activities .

The proposed mechanism involves interaction with bacterial cell membranes or key metabolic pathways, leading to cell death or inhibition of growth.

Other Biological Activities

Emerging research indicates that compounds with similar structures may also exhibit anti-inflammatory and analgesic effects. The presence of methoxy groups is often associated with enhanced bioactivity due to their ability to modulate inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of PARP enzymes
AntimicrobialPotential antibacterial activity
Anti-inflammatoryModulation of inflammatory pathways

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for assessing the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics; however, detailed pharmacokinetic studies are warranted.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C₄₇H₄₄F₁N₆O₆
  • Molecular Weight : 875.4 g/mol

Structural Characteristics

The compound features multiple functional groups, including fluorophenyl and methoxyphenyl moieties, which may influence its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene as anticancer agents. The incorporation of fluorinated aromatic rings has been shown to enhance the potency of inhibitors targeting various cancer pathways.

Case Study: Inhibitory Effects on Cancer Cell Lines

A study evaluating the inhibitory effects of related compounds on cancer cell lines demonstrated that modifications to the phenyl rings significantly affect their IC50 values (the concentration required to inhibit cell growth by 50%). For instance:

  • Compounds with a 4-fluorobenzyl moiety exhibited enhanced interactions with the catalytic sites of specific enzymes involved in tumor progression .

Neuroprotective Properties

The compound's structural features suggest potential neuroprotective effects. Compounds with similar frameworks have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in neurodegenerative diseases.

Research Findings

Research indicates that derivatives of this compound can effectively inhibit PARP-1 and PARP-2, leading to reduced neuronal cell death under oxidative stress conditions . This mechanism positions such compounds as candidates for treating neurodegenerative disorders.

Antimicrobial Activity

The presence of diverse functional groups allows for the exploration of antimicrobial properties. Compounds containing similar tricyclic structures have shown promising activity against various bacterial strains.

Experimental Data

In vitro studies have reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structural modifications in the phenyl rings are crucial for enhancing this activity .

Synthetic Pathways

The synthesis of 5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(16),2,4,6,9,11(15)-hexaene involves several steps:

  • Formation of Key Intermediates : Utilizing starting materials such as 3-chloro-4-fluorobenzyl derivatives.
  • Condensation Reactions : Employing coupling reactions to form the core tetracyclic structure.
  • Final Modifications : Introducing methoxy and other substituents to enhance bioactivity.

Yield and Purity

The synthetic routes have been optimized to achieve moderate to high yields while ensuring the purity of the final product through chromatographic techniques.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of the Target Compound and Its Chloro-Fluoro Analogue

Property Target Compound (5-(4-Fluorophenyl)-8-[(3-methoxyphenyl)methyl]-...) Chloro-Fluoro Analogue
Molecular Weight (g/mol) ~432 (estimated*) 431.8
XLogP3 ~4.5 (estimated*) 4.7
Hydrogen Bond Acceptors 6 (estimated*) 5
Rotatable Bonds 3 3
Topological Polar Surface Area ~55 Ų (estimated*) 49.2 Ų
Heavy Atom Count 31 31

*Estimates based on substituent contributions: Methoxy increases polarity compared to fluoro.

Substituent Effects on Properties

  • Electron-Withdrawing vs. The 3-methoxyphenylmethyl substituent introduces steric bulk and electron-donating effects, which may enhance solubility compared to the 3-fluorophenylmethyl group in the analogue .
  • Lipophilicity (XLogP3) : The lower estimated XLogP3 of the target compound (~4.5 vs. 4.7) suggests reduced hydrophobicity, likely due to the methoxy group’s polarity. This could favor aqueous solubility and pharmacokinetic profiles .

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